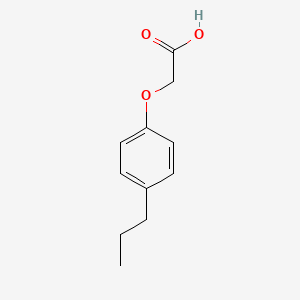

2-(4-Propylphenoxy)essigsäure

Übersicht

Beschreibung

2-(4-Propylphenoxy)acetic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a propyl group at the para position

Wissenschaftliche Forschungsanwendungen

2-(4-Propylphenoxy)acetic acid has diverse applications in scientific research:

Wirkmechanismus

- The primary target of 2-(4-Propylphenoxy)acetic acid is not well-documented in the literature. However, it is structurally related to acetic acid, which is known for its various applications, including counterirritant effects and use as a reagent .

Target of Action

Mode of Action

Biochemische Analyse

Biochemical Properties

2-(4-Propylphenoxy)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that function as transcription factors regulating the expression of genes . These interactions can influence various metabolic processes, including lipid metabolism and glucose homeostasis. Additionally, 2-(4-Propylphenoxy)acetic acid may act as a ligand for certain enzymes, modulating their activity and affecting biochemical pathways.

Cellular Effects

The effects of 2-(4-Propylphenoxy)acetic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism and inflammatory responses . This compound can also impact cell signaling pathways such as the PPAR signaling pathway, which plays a crucial role in regulating cellular differentiation, development, and metabolism. Furthermore, 2-(4-Propylphenoxy)acetic acid may alter cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, 2-(4-Propylphenoxy)acetic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as PPARs, leading to changes in their conformation and activity . This binding can result in the activation or inhibition of target genes, thereby modulating gene expression. Additionally, 2-(4-Propylphenoxy)acetic acid may inhibit or activate enzymes involved in metabolic pathways, further influencing cellular processes. The compound’s ability to interact with nuclear receptors and other biomolecules underscores its potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Propylphenoxy)acetic acid can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Propylphenoxy)acetic acid remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 2-(4-Propylphenoxy)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating lipid metabolism and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding the dosage-dependent effects of 2-(4-Propylphenoxy)acetic acid is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

2-(4-Propylphenoxy)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it may influence the β-oxidation of fatty acids, a crucial pathway for energy production in cells. Additionally, 2-(4-Propylphenoxy)acetic acid can affect the synthesis and degradation of lipids, impacting overall lipid homeostasis. The compound’s role in metabolic pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of 2-(4-Propylphenoxy)acetic acid within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, 2-(4-Propylphenoxy)acetic acid can localize to various cellular compartments, influencing its activity and function. Understanding the transport and distribution mechanisms of this compound is crucial for elucidating its biological effects.

Subcellular Localization

The subcellular localization of 2-(4-Propylphenoxy)acetic acid plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear receptors and modulate gene expression. Alternatively, it may be found in the cytoplasm or other organelles, influencing various biochemical processes. The subcellular localization of 2-(4-Propylphenoxy)acetic acid is a key factor in understanding its mechanism of action.

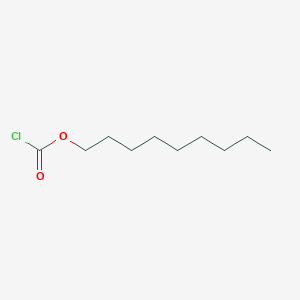

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylphenoxy)acetic acid typically involves the reaction of 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-propylphenol attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The crude product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Propylphenoxy)acetic acid can undergo various chemical reactions, including:

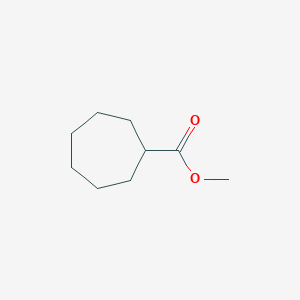

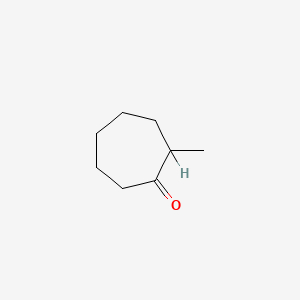

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

Oxidation: Formation of 4-propylbenzoic acid or 4-propylacetophenone.

Reduction: Formation of 2-(4-propylphenoxy)ethanol.

Substitution: Formation of 4-nitro-2-(4-propylphenoxy)acetic acid, 4-sulfo-2-(4-propylphenoxy)acetic acid, or 4-halo-2-(4-propylphenoxy)acetic acid.

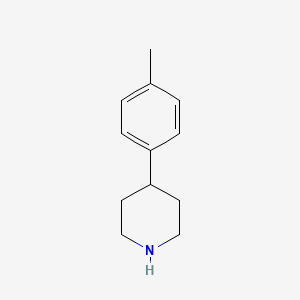

Vergleich Mit ähnlichen Verbindungen

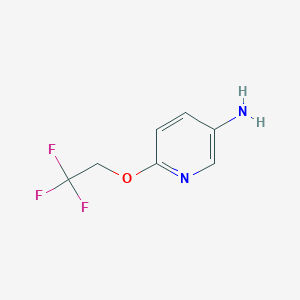

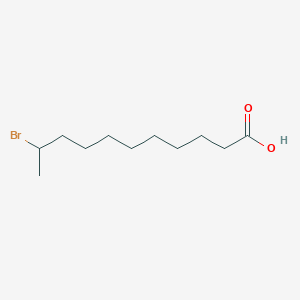

- 2-(4-Methylphenoxy)acetic acid

- 2-(4-Ethylphenoxy)acetic acid

- 2-(4-Isopropylphenoxy)acetic acid

- 2-(4-Butylphenoxy)acetic acid

Comparison: 2-(4-Propylphenoxy)acetic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its analogs. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and interaction with biological targets .

Eigenschaften

IUPAC Name |

2-(4-propylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYVSKGBAOTYNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70324907 | |

| Record name | 2-(4-propylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7507-32-6 | |

| Record name | NSC407963 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-propylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.